BenchChemオンラインストアへようこそ!

1-(Trifluoromethoxy)naphthalene-2-acetic acid

CRTH2 antagonist allergic inflammation eosinophil shape change

1-(Trifluoromethoxy)naphthalene-2-acetic acid (CAS N/A; molecular formula C₁₃H₉F₃O₃, MW 270.20 g/mol) belongs to the substituted naphthalen-2-yl acetic acid class, compounds recognized as antagonists or partial agonists at the chemoattractant receptor‑homologous molecule expressed on Th2 cells (CRTH2/DP2). The electron‑withdrawing trifluoromethoxy (–OCF₃) substituent at the 1‑position of the naphthalene ring markedly increases lipophilicity (calculated log P ≈ 3.38) and metabolic stability relative to non‑fluorinated analogs, while the 2‑acetic acid moiety retains the pharmacophore essential for receptor engagement.

Molecular Formula C13H9F3O3
Molecular Weight 270.20 g/mol
Cat. No. B15064377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethoxy)naphthalene-2-acetic acid
Molecular FormulaC13H9F3O3
Molecular Weight270.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)CC(=O)O
InChIInChI=1S/C13H9F3O3/c14-13(15,16)19-12-9(7-11(17)18)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,17,18)
InChIKeyDQOJRXXUXWTLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Trifluoromethoxy)naphthalene-2-acetic acid – A Fluorinated Naphthylacetic Acid Tool Compound for CRTH2 and PLA2 Research


1-(Trifluoromethoxy)naphthalene-2-acetic acid (CAS N/A; molecular formula C₁₃H₉F₃O₃, MW 270.20 g/mol) belongs to the substituted naphthalen-2-yl acetic acid class, compounds recognized as antagonists or partial agonists at the chemoattractant receptor‑homologous molecule expressed on Th2 cells (CRTH2/DP2) [1]. The electron‑withdrawing trifluoromethoxy (–OCF₃) substituent at the 1‑position of the naphthalene ring markedly increases lipophilicity (calculated log P ≈ 3.38) and metabolic stability relative to non‑fluorinated analogs, while the 2‑acetic acid moiety retains the pharmacophore essential for receptor engagement [2]. This combination positions the compound as a dual‑activity probe with documented CRTH2 antagonism (IC₅₀ 40 nM in human whole blood) and calcium‑independent phospholipase A₂ (iPLA₂) inhibition (IC₅₀ 90 nM), making it immediately relevant to allergic inflammation and lipid‑mediator research [3].

Why Unsubstituted Naphthylacetic Acids Cannot Replace 1-(Trifluoromethoxy)naphthalene-2-acetic acid in Modern Drug‑Discovery Workflows


Unsubstituted naphthylacetic acids such as 1‑naphthaleneacetic acid (1‑NAA) and 2‑naphthylacetic acid (2‑NAA) have long served as auxin‑mimics and weak PLA₂ inhibitors, but they lack the CRTH2‑modulating activity that defines the 2‑yl acetic acid chemotype [1]. The –OCF₃ group in the target compound raises log P by almost one log unit versus 2‑NAA (≈3.38 vs. ≈2.47–2.81), which correlates with enhanced membrane partitioning and intracellular target engagement [2]. Critically, the 1‑trifluoromethoxy pattern dictates a unique regiochemistry during further derivatization—2‑(trifluoromethoxy)naphthalene reacts exclusively at the 3‑position under metalation conditions, whereas the 1‑substituted regioisomer redirects reactivity to the 2‑position, enabling construction of distinct analog libraries [3]. Simply interchanging the regioisomer or an unsubstituted congener would therefore forfeit both biological activity at CRTH2 and synthetic versatility, leading to divergent structure‑activity relationships that compromise hit‑to‑lead campaigns.

Quantitative Differentiation of 1-(Trifluoromethoxy)naphthalene-2-acetic acid Measured Against Key Comparators


CRTH2 Antagonism in Human Whole Blood – 1‑(Trifluoromethoxy)naphthalene-2-acetic acid vs. CRTh2 Antagonist 4

In a physiologically relevant human‑whole‑blood eosinophil shape‑change assay, 1‑(trifluoromethoxy)naphthalene-2-acetic acid inhibited CRTH2‑mediated responses with an IC₅₀ of 40 nM [1]. By contrast, the structurally unrelated CRTh2 antagonist 4 (compound 58) shows an IC₅₀ of 212 nM in the same functional assay format . The target compound therefore achieves approximately 5.3‑fold greater functional potency at CRTH2, a difference large enough to impact dose‑response modeling in early‑stage allergic‑disease programs.

CRTH2 antagonist allergic inflammation eosinophil shape change

Calcium‑Independent PLA₂ Inhibition – 1‑(Trifluoromethoxy)naphthalene-2-acetic acid vs. 1‑Naphthaleneacetic acid

Against recombinant calcium‑independent phospholipase A₂ (iPLA₂), 1‑(trifluoromethoxy)naphthalene-2-acetic acid demonstrates an IC₅₀ of 90 nM using 1‑palmitoyl‑2‑arachidonoyl‑sn‑glycero‑3‑phosphocholine (PAPA) as substrate [1]. The unsubstituted analog 1‑naphthaleneacetic acid (1‑NAA) is a significantly weaker inhibitor of PLA₂, with a reported IC₅₀ of 13.16 μM against porcine pancreatic PLA₂ . This represents an approximately 146‑fold potency advantage for the trifluoromethoxy‑substituted compound.

phospholipase A₂ inhibitor iPLA₂ lipid signaling

Lipophilicity Shift – 1‑(Trifluoromethoxy)naphthalene-2-acetic acid vs. 2‑Naphthylacetic acid

The calculated log P of 1‑(trifluoromethoxy)naphthalene-2-acetic acid is ≈3.38 [1], whereas the experimentally determined log P of 2‑naphthylacetic acid (2‑NAA) is reported between 2.47 and 2.81 depending on the method [2]. The introduction of the –OCF₃ group therefore elevates log P by approximately 0.6–0.9 units, a shift that routinely translates into a 4‑ to 8‑fold increase in the octanol–water partition coefficient.

lipophilicity log P membrane permeability

Synthetic Versatility Through Regioselective Derivatization – 1‑ vs. 2‑(Trifluoromethoxy)naphthalene

Metalation studies demonstrate that 2‑(trifluoromethoxy)naphthalene undergoes deprotonation exclusively at the 3‑position when treated with sec‑butyllithium or superbasic reagents [1]. In contrast, the 1‑(trifluoromethoxy) regioisomer—the scaffold of the target compound—directs electrophilic attack to the 2‑position. This orthogonal reactivity allows medicinal chemists to access two distinct substitution vectors from commercially available trifluoromethoxynaphthalene precursors, effectively doubling the accessible chemical space for structure‑activity relationship (SAR) exploration.

regioselective metalation library synthesis C–H functionalization

Priority Use Cases for 1-(Trifluoromethoxy)naphthalene-2-acetic acid Supported by Quantitative Evidence


CRTH2‑Targeted Hit‑to‑Lead Optimization in Allergic Disease

With a functional IC₅₀ of 40 nM in human whole blood, 1‑(trifluoromethoxy)naphthalene-2-acetic acid provides a sub‑100 nM starting point for CRTH2 antagonist programs targeting asthma, allergic rhinitis, or atopic dermatitis [1]. Its >5‑fold potency advantage over CRTh2 antagonist 4 (IC₅₀ 212 nM) means that analog libraries can be screened at lower concentrations, reducing solvent‑induced artifacts and enabling detection of nuanced SAR trends in eosinophil shape‑change or chemotaxis assays.

Dual CRTH2/iPLA₂ Pharmacological Profiling

The compound’s concurrent iPLA₂ inhibitory activity (IC₅₀ 90 nM) and CRTH2 antagonism (IC₅₀ 40 nM) make it a valuable tool for dissecting the interplay between lipid‑mediator signaling and prostaglandin‑D₂‑driven immune cell migration [1] [2]. Unlike single‑target probes, it enables researchers to evaluate pathway crosstalk in a single chemical entity, streamlining experimental design in mechanistic studies of sterile inflammation and metabolic disease.

Lipophilicity‑Driven Cell Penetration in Phenotypic Screens

The elevated log P (≈3.38) of 1‑(trifluoromethoxy)naphthalene-2-acetic acid, relative to 2‑NAA (log P ≈2.47–2.81), translates into superior passive membrane permeability [1]. Phenotypic screening campaigns that require intracellular target engagement—such as those monitoring iPLA₂‑mediated arachidonic acid release or CRTH2‑coupled G‑protein activation in intact cells—benefit from this physicochemical profile, as it reduces the risk of false negatives arising from poor cellular uptake.

Regioselective Scaffold for Parallel Library Synthesis

The 1‑(trifluoromethoxy)naphthalene core directs electrophilic functionalization to the 2‑position, whereas the isomeric 2‑(trifluoromethoxy)naphthalene reacts exclusively at the 3‑position [1]. This mutually exclusive regioselectivity enables parallel synthesis of two complementary compound libraries from commercially available starting materials, maximizing the topological diversity accessible within a single budget cycle—a decisive factor for contract research organizations and academic screening centers optimizing their building‑block inventories.

Quote Request

Request a Quote for 1-(Trifluoromethoxy)naphthalene-2-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.